Etioporphyrin I nickel is a metalloporphyrin compound with the empirical formula and a molecular weight of 535.35 g/mol. It is derived from etioporphyrin, which is a type of porphyrin characterized by its complex cyclic structure that includes nitrogen-containing rings. This compound is notable for its unique properties, which arise from the coordination of nickel ions within its porphyrin framework. Etioporphyrin I nickel has applications in various fields, including catalysis, electronics, and medicinal chemistry.
Etioporphyrin I nickel is classified under metalloporphyrins, a group of compounds that contain a metal ion coordinated to a porphyrin ring. The source of this compound typically involves organic synthesis methods that utilize precursors like kryptopyrrole and nickel salts. The compound's classification as a metalloporphyrin highlights its significance in biological systems, where similar structures play critical roles in electron transfer and catalysis.
The synthesis of Etioporphyrin I nickel generally follows these steps:
The molecular structure of Etioporphyrin I nickel consists of a central nickel ion coordinated within a large cyclic structure formed by four pyrrole units. The specific arrangement of substituents on the porphyrin ring contributes to its chemical properties and reactivity.
The crystal structure has been characterized through X-ray diffraction studies, providing insights into the spatial arrangement of atoms within the compound .
Etioporphyrin I nickel participates in various chemical reactions:
The mechanism of action for Etioporphyrin I nickel primarily involves the coordination of the nickel ion within the porphyrin ring, which facilitates participation in redox reactions. This coordination allows the compound to act as either an electron donor or acceptor, depending on the specific chemical environment and application. In biological systems, it mimics natural metalloproteins, potentially influencing electron transfer processes critical for biochemical reactions .
Relevant data indicate that Etioporphyrin I nickel can act as an effective catalyst in various organic transformations due to its ability to stabilize different oxidation states .
Etioporphyrin I nickel has several scientific applications:
The bromination-cyclization approach remains the predominant industrial method for constructing the etioporphyrin-I skeleton due to its scalability and isomer control. This strategy centers on the functionalization of kryptopyrrole (3-ethyl-2,4-dimethylpyrrole) to generate key intermediates that undergo cyclization to form the porphyrin macrocycle. The process demands precise control over reaction conditions to minimize isomer formation and maximize yield of the symmetrical etioporphyrin-I isomer [1] [3].
Table 1: Comparative Bromination Approaches for Kryptopyrrole
Solvent System | Reaction Temperature | Monobromo:Di bromo Ratio | Isolation Method | Yield of (5) |
---|---|---|---|---|
Acetic acid | 0-5°C | 2:8 | Crystallization | <20% |
Ethyl acetate | 20-25°C | 7:3 | Filtration | 60-65% |
Chloroform | 0-5°C | 3:7 | Chromatography | 30-35% |
Traditional bromination methodologies employed acetic acid as solvent but faced significant limitations in intermediate isolation due to the formation of viscous, oily mixtures containing monobromo- and dibromo-dipyrromethenes. A transformative advancement emerged with the implementation of ethyl acetate solvent systems, which fundamentally altered the physical characteristics of the reaction products. When bromination occurs in ethyl acetate at ambient temperature (20-25°C), the monobromo-dipyrromethene (5) forms as a crystalline solid while the dibrominated counterpart (6) remains soluble. This differential solubility enables direct filtration of the desired intermediate (5) in 60-65% yield with >95% purity, bypassing cumbersome chromatography and eliminating problematic oil formation observed in acetic acid-mediated reactions. The solvent switch also facilitates efficient recovery of ethyl acetate (85-90%) through distillation, significantly reducing production costs and environmental impact [1] [3] [5].
The crystalline monobromo-dipyrromethene (5) obtained from ethyl acetate bromination serves as the pivotal precursor for etioporphyrin-I formation. Comprehensive characterization through ¹H/¹³C NMR spectroscopy reveals diagnostic chemical shifts: the methine proton (H-5) appears at δ 6.15 ppm, while the N-H proton resonates at δ 12.3 ppm. The methyl groups on the pyrrolic rings produce distinctive singlets between δ 2.40-2.55 ppm. High-performance liquid chromatography (HPLC) analysis typically shows >98% chemical purity when isolated under optimized conditions. Cyclization of (5) occurs through reflux in formic acid, where the formic acid serves dual roles as solvent and reducing agent, facilitating porphyrinogen formation and subsequent oxidation to etioporphyrin-I (7). This critical transformation achieves 70-75% yield on multigram scales, substantially higher than the 20-35% yields reported in earlier literature. The crystalline nature of (5) enables precise stoichiometric control in downstream reactions, minimizing tar formation that historically complicated etioporphyrin-I isolation [1] [5] .
Table 2: Characterization Data for Monobromo-Dipyrromethene (5)
Analytical Method | Key Characteristics | Structural Significance |
---|---|---|
¹H NMR | δ 6.15 (s, 1H, methine), 12.3 (s, 1H, NH) | Confirms dipyrromethene tautomeric form |
¹³C NMR | δ 145.2 (methine carbon), 125-135 (pyrrolic carbons) | Verifies conjugation pattern |
HPLC | >98% purity (254 nm), Rt = 8.7 min | Ensures suitability for cyclization |
Melting Point | 198-200°C (decomp.) | Indicates high crystallinity |
MS (ESI+) | m/z 295.1 [M+H]+ | Confirms molecular mass (C₁₄H₁₉BrN₂) |
The insertion of nickel(II) into the etioporphyrin-I macrocycle represents the culminating functionalization step, creating a stable, diamagnetic complex essential for photophysical applications. Successful metallation requires optimization of metal selection, stoichiometric ratios, and solvent environment to achieve quantitative metal incorporation without porphyrin degradation.
Nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O) has emerged as the preferred metal source due to its superior solubility in organic solvents and mild acidic byproducts. Stoichiometric optimization reveals a critical requirement of 1.2-1.5 equivalents of nickel salt relative to free-base etioporphyrin-I to drive metallation to >99% completion. This slight excess compensates for trace moisture in technical-grade solvents and prevents incomplete metalation. The reaction proceeds efficiently at 80-85°C within 2-3 hours, as monitored by UV-vis spectroscopy through the characteristic shift from the free-base Soret band (398 nm) to the nickel-complexed Soret band (393 nm) with distinctively sharpened Q-bands. Crucially, higher nickel concentrations (≥2 equivalents) or elevated temperatures (>90°C) promote metalation but risk demetallation side reactions and porphyrin decomposition. The optimized protocol yields nickel(II) etioporphyrin-I (8) with <0.5% residual free-base porphyrin without requiring chromatographic purification [3] [5].
Solvent selection profoundly impacts metallation kinetics and completeness due to variations in coordination capability, porphyrin solubility, and nickel ion solvation. Recent systematic evaluation of aprotic solvents has identified dimethylformamide (DMF) as optimal, achieving 98-99% metallation within 2 hours at 80°C. The superior performance of DMF originates from its polar aprotic nature, which facilitates nickel ion dissociation while solubilizing both reactants. Dichloromethane (DCM), though excellent for porphyrin dissolution, exhibits poor nickel salt solubility and yields incomplete metalation (75-80%) even with extended reaction times. N-methylpyrrolidone (NMP) shows comparable efficiency to DMF (96-98% completion) but presents practical disadvantages including higher boiling point (202°C) complicating solvent recovery and increased potential for thermal degradation. Methanol-based systems, while initially considered, promote demetallation and are unsuitable for industrial implementation. These solvent effects underscore the necessity for simultaneous optimization of solvation and reaction engineering parameters [3] [5] .
Table 3: Solvent Comparison for Nickel(II) Etioporphyrin-I Metallation
Solvent | Temperature (°C) | Time (h) | Completion (%) | Advantages | Limitations |
---|---|---|---|---|---|
DMF | 80 | 2 | 98-99 | High solubility, fast kinetics | Requires careful drying |
NMP | 80 | 3 | 96-98 | Excellent thermal stability | High bp (202°C), difficult recovery |
Dichloromethane | 40 | 8 | 75-80 | Low temperature operation | Poor nickel salt solubility |
Methanol | 65 | 4 | 85-88 | Low cost | Demetallation side reactions |
Transitioning nickel(II) etioporphyrin-I synthesis from laboratory to industrial production presents multifaceted engineering challenges requiring integrated solutions across reaction engineering, purification technology, and process control.
Conventional silica gel chromatography, while effective for research-scale purification, proves economically and technically impractical for multi-kilogram production. Modern industrial approaches implement a sequential acid-base purification strategy leveraging the unique protonation behavior of etioporphyrin-I. The process begins with dissolving crude etioporphyrin-I in dimethylformamide followed by controlled addition of acetone, precipitating the etioporphyrin-I dihydrobromide salt while leaving impurities in solution. This solid is subsequently dissolved in dichloromethane and treated with trifluoroacetic acid (TFA) to generate the protonated porphyrin, followed by neutralization with triethylamine (TEA) to precipitate high-purity free-base etioporphyrin-I (>98.5% purity by HPLC). This approach replaces chromatography with filtration steps, enabling 90-95% recovery yields in production batches exceeding 20 kg. The purification protocol reduces solvent consumption by 70% compared to chromatographic methods while eliminating silica gel waste streams that complicate environmental compliance [1] [5].
The implementation of continuous stirred tank reactors (CSTR) addresses critical limitations in batch processing for both the bromination and cyclization steps. In continuous bromination, kryptopyrrole and bromine solutions are precisely metered into ethyl acetate within a CSTR cascade with residence times of 45-60 minutes, producing monobromo-dipyrromethene (5) at rates exceeding 5 kg/hour with consistent quality (RSD <2%). Advanced solvent recovery systems incorporate thin-film evaporators for ethyl acetate recycle (85-90% recovery) and crystallization mother liquor reprocessing to recover residual product, increasing overall yield to 78-82%. For cyclization, continuous flow reactors with temperature-controlled zones enable precise management of the exothermic porphyrinogen oxidation, reducing tar formation from 15-20% in batch systems to <5% in continuous mode. These integrated approaches demonstrate the technical feasibility of manufacturing nickel(II) etioporphyrin-I at >100 kg/year scale while meeting pharmaceutical industry standards for purity and reproducibility [1] [3] .
Figure: Industrial Synthesis Flowchart for Nickel(II) Etioporphyrin-I
graph LRA[Kryptopyrrole] -->|Ethyl acetate Br₂ 25°C| B[Monobromo-Dipyrromethene]B -->|Filtration| C[Formic Acid Reflux]C -->|Cyclization| D[Etioporphyrin-I]D -->|TFA/DCM-TEA Purification| E[Purified Etioporphyrin-I]E -->|DMF Ni OAc₂ 80°C| F[Ni Etio-I Crude]F -->|Acetone/DMF Precipitation| G[Pharma-Grade Ni Etio-I]
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